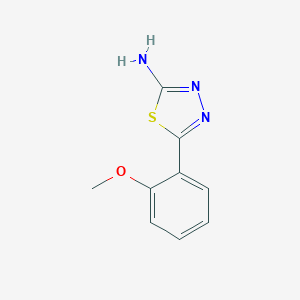

5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine

描述

属性

IUPAC Name |

5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3OS/c1-13-7-5-3-2-4-6(7)8-11-12-9(10)14-8/h2-5H,1H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIAPYAFRFHBTLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70353696 | |

| Record name | 5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28004-56-0 | |

| Record name | 5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Chlorination of O-Methylisourea Hydrochloride

O-Methylisourea hydrochloride undergoes chlorination to form N-chloro-O-methylisourea hydrochloride (Intermediate 2). The reaction is conducted in tetrahydrofuran (THF) at ambient temperature, yielding a stable intermediate for subsequent cyclization.

Thiocyanate-Mediated Ring Closure

Intermediate 2 reacts with tetrabutylammonium thiocyanate in the presence of ytterbium trifluoromethanesulfonate as a catalyst. This step forms 5-amino-3-methoxy-1,2,4-thiadiazole (Intermediate 3) with a 45% yield. The use of a lanthanide catalyst enhances reaction specificity, minimizing byproducts.

Phenolate Coupling via Carbonyldiimidazole Activation

Intermediate 3 is coupled with sodium phenolate using N,N'-carbonyldiimidazole (CDI) in THF at 75°C. This step achieves a 93% yield of the target compound with high purity (HPLC: 99.6%). CDI facilitates the formation of the formate ester without requiring harsh acylating agents.

Key Advantages :

-

Scalability for industrial production.

-

High purity (>99%) through minimal side reactions.

One-Pot Thiadiazole Synthesis Using Acid Catalysts

Comparative studies from Der Pharma Chemica evaluate one-pot methods for synthesizing structurally analogous thiadiazoles (Table 1). These methods are adaptable to 5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine by substituting 2-methoxybenzoic acid as the starting material.

Conventional Acid-Catalyzed Methods

Microwave-Assisted Synthesis

Microwave irradiation (600 W) with POCl₃ or MgSO₄ as catalysts completes the reaction in 5 minutes, achieving yields comparable to conventional methods (70–78%). This approach reduces energy consumption and improves reproducibility.

Solvent-Free Mechanochemical Grinding

Grinding 2-methoxybenzoic acid and thiosemicarbazide with a catalytic amount of H₂SO₄ for 1.5 hours followed by 4 hours of standing yields 74% product. This method eliminates solvent waste and is ideal for low-resource settings.

Table 1: Comparison of One-Pot Synthetic Methods

| Method | Catalyst | Time | Yield (%) |

|---|---|---|---|

| Conventional H₂SO₄ | H₂SO₄ | 4 h | 74 |

| POCl₃ Reflux | POCl₃ | 3 h | 72 |

| Microwave (POCl₃) | POCl₃ | 5 min | 78 |

| Grinding | H₂SO₄ | 1.5 h | 74 |

Novel Catalytic Approaches for Enhanced Efficiency

A 2021 study in Molecules introduces a one-pot method using polyphosphate ester (PPE) as a dehydrating agent. Reacting 2-methoxybenzoyl chloride with thiosemicarbazide in acetonitrile at 60°C for 2 hours achieves a 92% yield. PPE simplifies purification by avoiding acidic byproducts, aligning with green chemistry principles.

Advantages of PPE Catalyst

-

Mild reaction conditions (60°C vs. traditional 80–90°C).

-

Reduced corrosion risks compared to H₂SO₄ or POCl₃.

Critical Analysis of Methodologies

Yield and Purity Considerations

化学反应分析

Types of Reactions

5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives.

科学研究应用

Chemistry

In the field of synthetic chemistry, 5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine serves as a valuable building block for more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it a versatile intermediate in organic synthesis.

Biology

The compound has been investigated for its antimicrobial and antifungal properties. Research indicates that derivatives of thiadiazoles exhibit significant antibacterial activity against various pathogens. For example, studies on related compounds have shown their efficacy against Gram-positive and Gram-negative bacteria .

Case Study: Antimicrobial Activity

A study conducted on several thiadiazole derivatives demonstrated that modifications to the methoxy group can enhance antibacterial efficacy. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Medicine

In medicinal chemistry, this compound is explored for its potential anticancer and anti-inflammatory effects. Preliminary studies suggest that it may inhibit specific enzymes or receptors involved in cancer progression and inflammation pathways.

Case Study: Anticancer Properties

Research published in a peer-reviewed journal highlighted the compound's ability to induce apoptosis in cancer cell lines through the modulation of apoptotic pathways. The mechanism involves the activation of caspases and the downregulation of anti-apoptotic proteins.

Industrial Applications

The compound is also utilized in developing advanced materials such as polymers and coatings. Its unique properties allow for enhanced stability and reactivity in various applications.

Table 1: Comparison of Biological Activities

作用机制

The mechanism of action of 5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

相似化合物的比较

Table 1: Structural Analogues and Key Features

Anticancer Activity

- 5-(2-Methoxyphenyl) derivative: Limited direct data, but methoxy groups generally improve solubility and membrane permeability. Analogues like 5-(4-fluorophenyl) derivatives exhibit potent cytotoxicity (IC₅₀: 1.28 µg/mL) against breast cancer (MCF7) .

- Schiff base derivatives : Compounds such as (E)-N-(4-chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine show enhanced activity due to imine linkages, which may facilitate DNA intercalation or enzyme inhibition .

Anticonvulsant Activity

- 5-(4-Chloro-2-(2-chlorophenoxy)phenyl) derivative: Substituents like chloro and phenoxy enhance anticonvulsant efficacy (ED₅₀: 20.11 mg/kg in MES test) . The methoxy group in the target compound may offer milder effects due to its electron-donating nature.

Antimicrobial and Antiviral Activity

- 5-(Pyridin-3-yl) Schiff base: Demonstrated anti-SARS-CoV-2 activity via interactions with viral proteases .

Table 2: Physicochemical Properties

- Synthetic Accessibility : The target compound can be synthesized via cyclization reactions using thiosemicarbazide and substituted benzoic acids, similar to methods described for 5-(4-fluorophenyl) derivatives . Ionic liquid-mediated green synthesis routes reduce environmental impact .

生物活性

5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide an in-depth analysis of its biological properties, including antimicrobial, anticancer, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a thiadiazole ring, which is known for its biological activity. The presence of the methoxy group enhances the compound's solubility and bioavailability. The chemical structure can be represented as follows:

Biological Activity Overview

The biological activity of this compound has been explored in several studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that derivatives of the thiadiazole ring exhibit significant antimicrobial properties. For example, compounds with similar structures have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli.

| Compound | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Antibacterial | 25 μg/mL |

| 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine | Antifungal | 32 μg/mL |

Studies have demonstrated that the introduction of halogen or methoxy groups can enhance the antibacterial activity against Gram-positive bacteria while maintaining antifungal efficacy against strains like Candida albicans and Aspergillus niger .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been well-documented. Research has shown that these compounds can induce apoptosis in cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), U-937 (leukemia)

- Mechanism : Induction of apoptosis via caspase activation

- IC50 Values :

- MCF-7: 0.65 μM

- U-937: 1.5 μM

The mechanism of action often involves the modulation of signaling pathways associated with cell survival and proliferation. The presence of the methoxy group in this compound is believed to enhance its interaction with target proteins involved in these pathways .

Study on Antimicrobial Efficacy

In a comparative study involving various thiadiazole derivatives, this compound was found to possess superior antibacterial properties compared to other derivatives lacking the methoxy group. The study utilized a disk diffusion method to evaluate the zone of inhibition against selected pathogens.

Study on Anticancer Properties

A recent investigation focused on the cytotoxic effects of this compound on breast cancer cells. The study revealed that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through mitochondrial pathway activation.

常见问题

Q. Key Considerations :

- Catalyst Choice : POCl₃ facilitates cyclization but requires careful pH control during workup.

- Solvent Systems : DMSO/water mixtures improve recrystallization efficiency.

- Temperature : Lower temperatures (e.g., 273 K) minimize side reactions in acylation steps.

How is the crystal structure of this compound determined, and what structural features influence its biological activity?

Basic Research Question

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound crystallizes in monoclinic systems (e.g., space group P2₁/c), with bond lengths and angles consistent with aromatic thiadiazole cores. For example, the dihedral angle between the thiadiazole ring and the methoxyphenyl substituent is critical for intermolecular interactions, such as N–H⋯N hydrogen bonds that stabilize chain-like packing along the b-axis . These structural features correlate with bioactivity by influencing molecular recognition in target binding pockets .

Q. Methodological Steps :

Data Collection : Use MoKα radiation (λ = 0.71073 Å) on a diffractometer (e.g., Enraf–Nonius CAD-4).

Refinement : Employ SHELX software (SHELXL97) for structure solution and refinement, constraining H-atom positions geometrically (N–H = 0.86 Å, C–H = 0.93–0.97 Å) .

Validation : Cross-check against DFT-calculated bond lengths and angles to resolve ambiguities .

What computational strategies are employed to predict the electronic and vibrational properties of 1,3,4-thiadiazole derivatives?

Advanced Research Question

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model electronic structure, vibrational frequencies, and molecular electrostatic potentials (MEPs). For example, studies on analogous compounds like 5-difluoromethyl-1,3,4-thiadiazol-2-amine reveal strong agreement between experimental IR spectra and computed vibrational modes, particularly for N–H stretching (~3400 cm⁻¹) and C=S vibrations (~690 cm⁻¹) . These models help predict reactive sites for electrophilic substitution or hydrogen bonding.

Q. Workflow :

Geometry Optimization : Minimize energy using Gaussian or ORCA software.

Frequency Analysis : Confirm absence of imaginary frequencies.

TD-DFT : Simulate UV-Vis spectra to correlate with experimental λ_max values.

How can researchers resolve contradictions in reported biological activities of 1,3,4-thiadiazole derivatives?

Advanced Research Question

Discrepancies often arise from assay conditions or structural variations. For instance, 5-(nitrofuran)-substituted thiadiazoles show >95% inhibition against Trypanosoma cruzi at 6.2 mmol/L , while methyl-substituted analogs exhibit lower efficacy. To reconcile differences:

- Standardize Assays : Use identical parasite strains (e.g., T. cruzi Tulahuen) and incubation times.

- SAR Analysis : Compare substituent effects (e.g., electron-withdrawing groups enhance antiparasitic activity).

- Validate Mechanisms : Probe enzyme inhibition (e.g., cruzain) via molecular docking against crystal structures .

What experimental and computational approaches are used to analyze hydrogen-bonding interactions in thiadiazole crystals?

Advanced Research Question

Intermolecular interactions are characterized via:

- SC-XRD : Identify hydrogen-bond donors/acceptors (e.g., N–H⋯N in 5-(2,4-dichlorophenoxymethyl) derivatives with d = 2.12 Å) .

- Hirshfeld Surfaces : Quantify contact contributions (e.g., H⋯N vs. H⋯S interactions) using CrystalExplorer.

- DFT-Based AIM Analysis : Calculate bond critical points (BCPs) to assess interaction strength (e.g., ρ ≈ 0.05 a.u. for weak H-bonds) .

Example : The title compound’s crystal packing (space group P2₁/c) reveals chains linked by N–H⋯N bonds, with π-π stacking (3.8 Å) further stabilizing the lattice .

How do substituents on the phenyl ring modulate the physicochemical properties of 1,3,4-thiadiazol-2-amine derivatives?

Advanced Research Question

Electron-donating groups (e.g., methoxy) increase solubility in polar solvents (logP ≈ 2.1) but reduce metabolic stability. In contrast, electron-withdrawing groups (e.g., Cl, CF₃) enhance lipophilicity (logP ≈ 3.5) and bioavailability. Key findings:

- Methoxy Substitution : Enhances hydrogen-bonding capacity (e.g., O–H⋯N interactions) .

- Halogen Effects : Chlorine atoms improve membrane permeability but may induce toxicity .

- Computational LogP Prediction : Use ChemAxon or ACD/Labs to guide synthetic prioritization.

What protocols ensure reproducibility in the synthesis of 1,3,4-thiadiazole derivatives for pharmacological screening?

Basic Research Question

- Stepwise Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization.

- Quality Control : Validate purity via HPLC (≥95% by area) and melting point consistency (e.g., 513–514 K for acylated derivatives ).

- Batch Consistency : Monitor reaction progress by TLC (Rf ≈ 0.4 in ethyl acetate/hexane 1:1).

How can researchers leverage structural data to design novel 1,3,4-thiadiazole-based inhibitors?

Advanced Research Question

- Fragment-Based Design : Use crystal structures (e.g., PDB ID 3L2Z) to identify binding pockets.

- Scaffold Hopping : Replace the methoxyphenyl group with bioisosteres (e.g., pyridyl or thienyl rings) .

- ADMET Profiling : Predict toxicity (e.g., Ames test via Derek Nexus) and CYP450 interactions pre-synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。